molecular formula C17H19N5O2S2 B11609330 6-Ethyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

6-Ethyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B11609330
M. Wt: 389.5 g/mol
InChI Key: SAWMJGWYYAJAOE-UHFFFAOYSA-N
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Description

6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives.

Preparation Methods

The synthesis of 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Chemical Reactions Analysis

6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the growth of microbial strains by interfering with their cellular processes. In cancer cells, the compound induces apoptosis by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) .

Comparison with Similar Compounds

Similar compounds to 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE include other thienopyridine derivatives and pyrazolo[4,3-c]pyridines. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shown potent antiproliferative effects and are used as pH indicators .

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

6-ethyl-2-(pyridine-3-carbonylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N5O2S2/c1-2-22-7-5-11-12(9-22)26-16(13(11)14(18)23)21-17(25)20-15(24)10-4-3-6-19-8-10/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,23)(H2,20,21,24,25)

InChI Key

SAWMJGWYYAJAOE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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